molecular formula C12H16ClN3S B1388437 N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1204297-82-4

N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B1388437
CAS RN: 1204297-82-4
M. Wt: 269.79 g/mol
InChI Key: ICZFEYBZGYCXSE-UHFFFAOYSA-N
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Description

N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as DM-CI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is not yet fully understood, but it is believed to work by binding to specific sites on target proteins and altering their activity. This compound has been shown to be particularly effective at inhibiting the activity of certain kinase enzymes, which are involved in a wide range of cellular processes.
Biochemical and Physiological Effects
N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is its high potency and specificity for target proteins, which allows researchers to study the effects of these proteins in a highly controlled manner. However, this compound can also be difficult to work with due to its high toxicity and the need for specialized equipment and procedures to handle it safely.

Future Directions

There are many potential future directions for research involving N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, including the development of new cancer treatments, the study of signaling pathways involved in immune responses, and the identification of new targets for drug development. Additionally, the continued refinement of synthesis methods and the development of new analogs of N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine could lead to even more potent and specific compounds for use in scientific research.

Scientific Research Applications

N'-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme activity. This compound has been shown to be particularly useful in studies of kinase enzymes, which play a critical role in many cellular processes.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S/c1-8-6-9(13)7-10-11(8)15-12(17-10)14-4-5-16(2)3/h6-7H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZFEYBZGYCXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCCN(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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